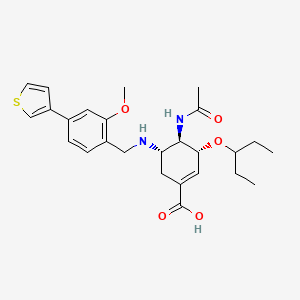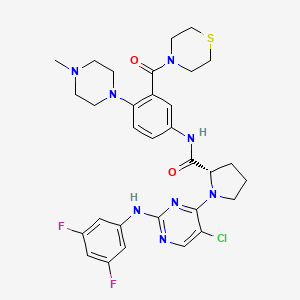
2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid is a naturally occurring triterpenoid compound. It is derived from ursolic acid, which is found in various plants, including medicinal herbs and fruits. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid typically involves the hydroxylation of ursolic acid. The process can be carried out using various reagents and catalysts to introduce hydroxyl groups at specific positions on the ursolic acid molecule. Common reagents include oxidizing agents such as potassium permanganate or osmium tetroxide, and the reaction conditions often involve controlled temperatures and pH levels to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve the extraction of ursolic acid from plant sources followed by chemical modification. The extraction process typically includes solvent extraction, purification, and crystallization steps. The chemical modification to introduce hydroxyl groups is then performed on a large scale using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into different forms, such as converting ketones to alcohols.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide. These reactions are typically carried out under controlled temperatures and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents and under inert atmospheres.
Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions, with conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound. Substitution reactions can result in a variety of modified triterpenoid structures.
Applications De Recherche Scientifique
2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various triterpenoid derivatives with potential biological activities.
Biology: The compound is studied for its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction pathways.
Medicine: Research focuses on its potential therapeutic applications, such as anti-inflammatory, antioxidant, and anticancer properties. It is also investigated for its role in treating metabolic disorders and neurodegenerative diseases.
Industry: The compound is explored for its use in cosmetics and skincare products due to its antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid involves multiple molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Anticancer: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparaison Avec Des Composés Similaires
2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid can be compared with other triterpenoids, such as:
Ursolic Acid: The parent compound from which it is derived, known for similar biological activities but with different potency and specificity.
Oleanolic Acid: Another triterpenoid with comparable anti-inflammatory and anticancer properties but differing in its molecular structure and specific effects.
Betulinic Acid: Known for its anticancer and antiviral activities, with a distinct mechanism of action compared to this compound.
The uniqueness of this compound lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C30H46O5 |
|---|---|
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
(1R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,18,20-24,31-33H,1,8-16H2,2-6H3,(H,34,35)/t18-,20+,21+,22+,23-,24+,26-,27-,28+,29+,30-/m0/s1 |
Clé InChI |
FFMVHFPLIIYYNC-OKSSEWIBSA-N |
SMILES isomérique |
C[C@@H]1[C@H]2C3=CC[C@H]4[C@]([C@@]3(CC[C@]2(CCC1=C)C(=O)O)C)(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C |
SMILES canonique |
CC1C2C3=CCC4C(C3(CCC2(CCC1=C)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)

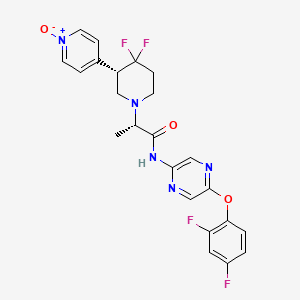
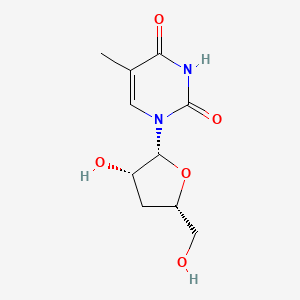
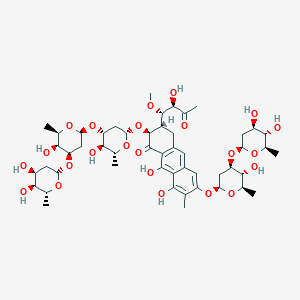
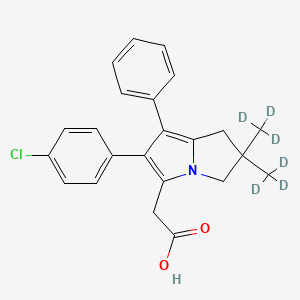
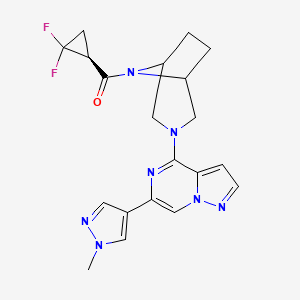
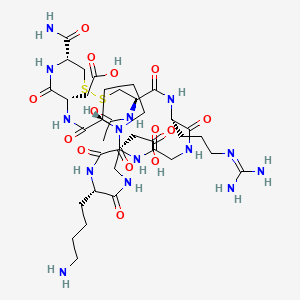
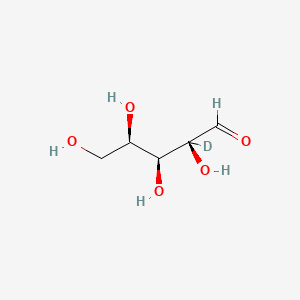
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)
